molecular formula C14H16N2O3S B2916722 N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide CAS No. 1210221-95-6

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2916722
CAS No.: 1210221-95-6
M. Wt: 292.35
InChI Key: GWKLRLSPESZGHK-UHFFFAOYSA-N
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Description

The compound “N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including an isoxazole ring, a carboxamide group, a tetrahydropyran ring, and a thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The isoxazole ring, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom, is likely to contribute to the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present in its structure. For instance, the isoxazole ring might undergo reactions typical of heterocycles, while the carboxamide group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carboxamide could increase its solubility in polar solvents .

Scientific Research Applications

Heterocyclic Synthesis and Chemical Properties

Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Research has explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are related to the chemical structure of interest, by coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl cyanoacetate or ethyl acetoacetate. This synthesis pathway leads to the formation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, indicating a broad spectrum of chemical reactivity and potential applications in designing new chemical entities for various scientific purposes (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Palladium-Catalyzed Carbon−Sulfur Bond Formation : The compound has been involved in studies related to the development of new synthetic routes, such as the palladium-catalyzed carbon−sulfur bond formation, using modified Migita reaction conditions. This method has been applied to synthesize related compounds, showcasing its significance in pharmaceutical manufacturing and the development of clinical supplies for drug candidates, indicating the compound's role in facilitating efficient synthesis processes (Norris & Leeman, 2008).

Antimicrobial and Antibacterial Activity

Microwave-Assisted Synthesis and Antimicrobial Activities : Studies have also focused on the microwave-assisted synthesis of tetrazolyl pyrazole amides, with derivatives showing interesting bactericidal, pesticidal, herbicidal, and antimicrobial activities. This highlights the compound's potential as a precursor for developing new antimicrobial agents, addressing the need for rapid and efficient synthesis methods in drug discovery (Hu, Wang, Zhou, & Xu, 2011).

Green Synthesis and Antimicrobial Activity : Another area of research is the green synthesis of thiophenyl pyrazoles and isoxazoles, adopting 1,3-dipolar cycloaddition methodology. Some synthesized compounds have shown potential antibacterial activity against B. subtilis and antifungal activity against A. niger. This approach not only provides new antimicrobial agents but also emphasizes environmentally friendly synthesis methods (Sowmya et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The study and application of this compound could be a potential area of research in the field of medicinal chemistry or material science, given its complex structure and the presence of multiple functional groups .

Mechanism of Action

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c17-13(11-3-6-16-19-11)15-10-14(4-7-18-8-5-14)12-2-1-9-20-12/h1-3,6,9H,4-5,7-8,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKLRLSPESZGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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